molecular formula C21H30O6S B289859 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate

5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate

Katalognummer B289859
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: RYUPDZNILOBBPL-XBFLDVLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate, also known as HMA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HMA-1 is a selective and potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been linked to a number of physiological and biochemical effects.

Wirkmechanismus

5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which can activate cannabinoid receptors and lead to a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been shown to have a number of biochemical and physiological effects. In addition to reducing pain and inflammation, 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been shown to have anti-cancer properties, and may also have potential in the treatment of neurological disorders such as epilepsy and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate is its selectivity for MAGL, which reduces the potential for off-target effects. However, one of the limitations of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate is its limited solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate. One area of interest is in the development of more potent and selective MAGL inhibitors. Another area of interest is in the development of new therapeutic applications for 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate, such as in the treatment of neurological disorders. Finally, further research is needed to fully understand the long-term effects of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate and its potential for clinical use.

Synthesemethoden

5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate can be synthesized using a multi-step process, which involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxy-3-phenylpropanoic acid. This intermediate is then reacted with sulfuric acid and acetic anhydride to form the corresponding acid chloride, which is then reacted with 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane in the presence of a base to form 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate.

Wissenschaftliche Forschungsanwendungen

5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that inhibition of MAGL by 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate leads to an increase in 2-AG levels, which can reduce pain and inflammation in animal models.

Eigenschaften

Molekularformel

C21H30O6S

Molekulargewicht

410.5 g/mol

IUPAC-Name

[(1R,3aR,7aS)-5-hydroxy-4-[(3-methoxyphenyl)methylsulfonyl]-3a,7a-dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-yl] acetate

InChI

InChI=1S/C21H30O6S/c1-14(22)27-18-9-11-21(3)19(17(23)8-10-20(18,21)2)28(24,25)13-15-6-5-7-16(12-15)26-4/h5-7,12,17-19,23H,8-11,13H2,1-4H3/t17?,18-,19?,20-,21+/m1/s1

InChI-Schlüssel

RYUPDZNILOBBPL-XBFLDVLASA-N

Isomerische SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@@]1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C

SMILES

CC(=O)OC1CCC2(C1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C

Kanonische SMILES

CC(=O)OC1CCC2(C1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.